1-bromo-7-methoxyNaphthalene
Overview
Description
1-Bromo-7-methoxynaphthalene is an organic compound with the molecular formula C11H9BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methoxy group at the seventh position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-7-methoxynaphthalene can be synthesized through a bromination reaction of 7-methoxynaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-7-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents are typically employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as 7-methoxynaphthalene derivatives.
Oxidation: Products include 7-methoxy-1-naphthaldehyde or 7-methoxy-1-naphthoquinone.
Coupling: Products are biaryl compounds with extended conjugation.
Scientific Research Applications
1-Bromo-7-methoxynaphthalene has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Research: It is investigated for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-bromo-7-methoxynaphthalene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. The methoxy group can influence the electronic properties of the naphthalene ring, affecting the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
- 1-Bromo-4-methylnaphthalene
- 1-Bromo-2,5-dimethoxybenzene
- 1-Bromo-3,5-difluorobenzene
Comparison: 1-Bromo-7-methoxynaphthalene is unique due to the presence of both a bromine atom and a methoxy group on the naphthalene ring. This combination imparts distinct electronic and steric properties, making it different from other brominated naphthalenes or methoxylated aromatic compounds. Its specific substitution pattern allows for selective reactions and applications that may not be achievable with other similar compounds .
Properties
IUPAC Name |
1-bromo-7-methoxynaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLPPPMPHPHUPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2Br)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309440 | |
Record name | 1-Bromo-7-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83710-61-6 | |
Record name | 1-Bromo-7-methoxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83710-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-7-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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